Cas no 1208770-41-5 (2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide)

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is a specialized organic compound featuring a benzofuran-oxazole hybrid scaffold with an acetamide side chain. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The 2,3-dihydrobenzofuran moiety enhances stability, while the isoxazole ring contributes to diverse reactivity. The N-isopropylacetamide group may improve solubility and pharmacokinetic properties. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for further derivatization in drug discovery programs.
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide structure
1208770-41-5 structure
Product Name:2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide
CAS No:1208770-41-5
MF:C17H20N2O3
MW:300.352304458618
CID:5805427
PubChem ID:45528056
Update Time:2025-11-05

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide
    • 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide
    • 1208770-41-5
    • AKOS024487528
    • N-isopropyl-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
    • F5001-3029
    • Inchi: 1S/C17H20N2O3/c1-10(2)18-17(20)9-14-8-16(22-19-14)12-4-5-15-13(7-12)6-11(3)21-15/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,18,20)
    • InChI Key: OUMBFXVHUWWWEV-UHFFFAOYSA-N
    • SMILES: C(NC(C)C)(=O)CC1C=C(C2C=C3C(=CC=2)OC(C)C3)ON=1

Computed Properties

  • Exact Mass: 300.147
  • Monoisotopic Mass: 300.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4A^2
  • XLogP3: 2.5

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide Pricemore >>

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Additional information on 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide

Comprehensive Analysis of 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide (CAS No. 1208770-41-5)

The compound 2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide, with CAS No. 1208770-41-5, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This molecule combines a dihydrobenzofuran core with an oxazole ring and an acetamide moiety, making it a versatile candidate for drug discovery and material science. Researchers are particularly interested in its bioactivity profile, which may include anti-inflammatory or antimicrobial properties, aligning with current trends in targeted therapy development.

In recent years, the demand for heterocyclic compounds like this one has surged, driven by their role in small-molecule drug design. The 2-methyl-2,3-dihydro-1-benzofuran segment is notable for its stability and pharmacophore compatibility, while the 1,2-oxazol-3-yl group contributes to hydrogen bonding interactions—a hot topic in computational chemistry discussions. Users frequently search for "SAR studies of benzofuran derivatives" or "oxazole-based bioactive molecules," reflecting the compound’s relevance in modern medicinal chemistry.

From a synthetic perspective, CAS 1208770-41-5 exemplifies advances in multi-step organic synthesis. Its N-(propan-2-yl)acetamide tail enhances solubility, a critical factor in drug formulation optimization—a frequently queried subject in pharmaceutical forums. Analytical techniques such as HPLC purity testing and NMR structural elucidation are essential for quality control, topics often explored in laboratory technique guides.

The compound’s potential extends to agrochemical innovation, where its oxazole-benzofuran hybrid structure could serve as a template for crop protection agents. This aligns with global searches for "eco-friendly pesticide alternatives." Additionally, its molecular weight (312.36 g/mol) and logP value (predicted ~2.8) make it suitable for bioavailability studies, a key focus area in ADME research.

Ongoing investigations explore its kinase inhibition potential, connecting to trending queries about "kinase-targeted cancer therapies." The dihydrobenzofuran-oxazole scaffold also shows promise in neurological disorder research, particularly regarding GPCR modulation—a subject with high search volume in neuroscience databases.

In material science, the compound’s aromatic stacking capability attracts interest for organic semiconductor applications, resonating with searches for "small-molecule electronic materials." Its thermal stability (decomposition point >200°C) further supports such applications, as documented in thermogravimetric analysis (TGA) literature.

Regulatory databases classify 1208770-41-5 as a research-grade chemical, with no reported toxicity alerts in standard assays—a crucial detail for laboratory safety protocols. This addresses common concerns about "handling novel synthetic compounds" in search queries. Proper storage conditions (recommended -20°C under argon) and MSDS compliance are frequently discussed in chemical procurement platforms.

Future directions may involve structure-activity relationship (SAR) optimization to enhance selectivity, a process often explored in patent filings. The compound’s IP status (currently non-proprietary) makes it attractive for academic collaborations, another trending topic in open innovation networks.

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